4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine
CAS No.:
Cat. No.: VC18555029
Molecular Formula: C13H15N3O
Molecular Weight: 229.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15N3O |
|---|---|
| Molecular Weight | 229.28 g/mol |
| IUPAC Name | 6-(4-methoxypyridin-3-yl)-2,3-dimethylpyridin-4-amine |
| Standard InChI | InChI=1S/C13H15N3O/c1-8-9(2)16-12(6-11(8)14)10-7-15-5-4-13(10)17-3/h4-7H,1-3H3,(H2,14,16) |
| Standard InChI Key | UUMHUIDYOOGGSY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(C=C1N)C2=C(C=CN=C2)OC)C |
Introduction
Structural and Molecular Characteristics
The compound belongs to the bipyridine family, featuring two pyridine rings connected at the 2- and 3'-positions. Key substituents include:
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Methoxy group (-OCH₃) at the 4'-position, enhancing solubility and steric effects .
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Methyl groups (-CH₃) at the 5- and 6-positions, influencing electronic conjugation and stability .
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Amino group (-NH₂) at the 4-position, enabling hydrogen bonding and coordination with metals .
Molecular Formula: C₁₃H₁₅N₃O
Molecular Weight: 229.28 g/mol .
IUPAC Name: 6-(4-Methoxypyridin-3-yl)-2,3-dimethylpyridin-4-amine .
The crystal structure of related bipyridine derivatives, such as 4,4'-bipyridinium bis-(2-hydroxy-3-methoxybenzoate), reveals π–π stacking interactions and hydrogen-bonded assemblies . These features suggest potential solid-state applications in materials science.
Synthetic Routes and Optimization
Cross-Coupling Strategies
The synthesis often employs Suzuki-Miyaura cross-coupling, utilizing halogenated pyridine precursors and boronic acid derivatives in the presence of palladium catalysts . For example:
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Intermediate Preparation: Bromination of 3,5-dimethylpyridine followed by oxidation to form N-oxides .
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Coupling: Reaction with 4-methoxypyridine-3-boronic acid under Pd(PPh₃)₄ catalysis yields the bipyridine core .
Challenges:
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Purification difficulties due to tin byproducts in Stille coupling variants .
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Batch-to-batch inconsistencies in bioactivity screenings, necessitating HPLC purity checks (>95%) .
Industrial-Scale Production
Industrial methods use continuous flow reactors to optimize temperature, pressure, and catalyst concentration. For instance, hydrogenation of 3,5-dimethyl-4-methoxy-2-cyanopyridine with Raney nickel achieves 68–91% yields .
Physicochemical Properties
Spectroscopic Characterization
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¹H NMR: Aromatic protons appear at δ 7.30–7.76 ppm, while methoxy and methyl groups resonate at δ 3.38–4.37 ppm .
Acid-Base Behavior
The amino group exhibits a pKa ≈ 4.5–5.0, typical for pyridinylamines, while the methoxy group remains non-ionizable under physiological conditions .
Stability and Solubility
Applications in Scientific Research
Coordination Chemistry
The compound acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Ir, Pd). Comparative studies with (dfdmapypy)₂Ir(phim) show that methoxy substituents reduce electroluminescence efficiency (12.8 cd/A → 8.2 cd/A) but improve solubility .
Medicinal Chemistry
Anticancer Activity:
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IC₅₀ Values: 0.64 µM against HCT116 colon cancer cells, comparable to CFI-400945.
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Mechanism: Chelates intracellular metal ions, inhibiting metalloenzymes like COX-2 (70% inhibition at 10 µM) .
Antioxidant Properties: Elevates glutathione levels by 15% in A549 lung cancer cells, modulating oxidative stress.
Materials Science
In organic photovoltaics, the compound’s HOMO-LUMO gap (calculated via DFT as 3.2 eV) facilitates charge transport . Thin-film morphology studies using AFM reveal reduced crystallinity, enhancing solution processability .
Comparative Analysis with Analogues
Key Insight: Methoxy groups trade electron-donating capacity for improved solubility, making the compound suitable for aqueous-phase reactions .
Unresolved Questions and Future Directions
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Metal-Binding Affinity: Quantitative data on stability constants with Cu(II) or Fe(III) remain lacking .
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In Vivo Toxicity: Pharmacokinetic studies are needed to assess bioavailability and off-target effects .
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Optoelectronic Tuning: Introducing electron-withdrawing groups (e.g., -CN) could optimize HOMO-LUMO alignment for photovoltaic applications .
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